(3-Ethoxy-4,5-difluorophenyl)(methyl)sulfane
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Overview
Description
(3-Ethoxy-4,5-difluorophenyl)(methyl)sulfane is an organic compound with the molecular formula C9H10F2OS It is a derivative of phenyl sulfane, where the phenyl ring is substituted with ethoxy and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of (3-Ethoxy-4,5-difluorophenyl)(methyl)sulfane may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The scalability of this method makes it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxy-4,5-difluorophenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethoxy or difluoro groups.
Substitution: The ethoxy and difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfane group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the phenyl ring.
Scientific Research Applications
(3-Ethoxy-4,5-difluorophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Ethoxy-4,5-difluorophenyl)(methyl)sulfane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxy and difluoro groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
(4-Ethoxy-3,5-difluorophenyl)(methyl)sulfane: Similar structure but with different substitution pattern on the phenyl ring.
(3-Ethoxy-4,5-difluorophenyl)(methyl)sulfane: Another isomer with different positioning of the ethoxy and difluoro groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its isomers. This uniqueness makes it valuable for targeted research and applications.
Properties
IUPAC Name |
1-ethoxy-2,3-difluoro-5-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2OS/c1-3-12-8-5-6(13-2)4-7(10)9(8)11/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPQSHMEBXLRCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)SC)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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